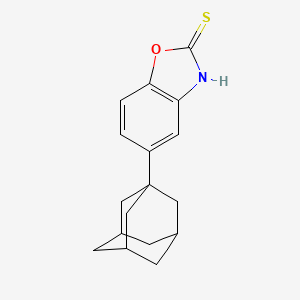
5-(1-Adamantyl)-1,3-benzoxazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Adamantyl)-1,3-benzoxazole-2-thiol is a compound that features a unique structure combining an adamantyl group with a benzoxazole ring and a thiol group. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties. The benzoxazole ring is a heterocyclic compound containing both nitrogen and oxygen, which can participate in various chemical reactions. The thiol group (-SH) is known for its reactivity, particularly in forming disulfide bonds.
作用机制
Target of Action
Adamantane derivatives have been known for their antiviral activity against the influenza and hiv viruses . They have also been associated with central nervous, antimicrobial, and anti-inflammatory activities . The M2 protein of the influenza A virus has been suggested as a potential target for adamantane drugs .
Mode of Action
It’s worth noting that adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities . For instance, amantadine, an adamantane derivative, acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . Its antiviral mechanism of action involves antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape .
Biochemical Pathways
Adamantane derivatives have been associated with the inhibition of viral replication . The antiviral mechanism of action of amantadine, an adamantane derivative, involves antagonism of the influenza virus A M2 proton channel .
Pharmacokinetics
It’s worth noting that adamantane derivatives like amantadine have a bioavailability of 86–90%, with minimal metabolism (mostly to acetyl metabolites), and are mainly excreted unchanged in urine .
Result of Action
Adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities .
Action Environment
It’s worth noting that the performance of adamantane at low concentration is explained by relative rates of radical addition to the enone .
生化分析
Biochemical Properties
The adamantyl group in 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol is known for its high reactivity, offering extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives
Molecular Mechanism
It is known that the adamantyl group can undergo hydroxylation, which is a major metabolic pathway
Metabolic Pathways
The metabolic pathways of this compound involve the hydroxylation of the adamantyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, a diamondoid hydrocarbon, and 2-aminophenol.
Formation of Benzoxazole Ring: The 2-aminophenol undergoes cyclization with a suitable carboxylic acid derivative to form the benzoxazole ring.
Introduction of Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst.
Thiol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the benzoxazole ring.
Substitution: The adamantyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Reduced Benzoxazole Derivatives: Formed from reduction reactions.
科学研究应用
5-(1-Adamantyl)-1,3-benzoxazole-2-thiol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to the adamantyl group’s ability to enhance lipophilicity and bioavailability.
Industry: Used in the development of new materials, including polymers and nanomaterials.
相似化合物的比较
Similar Compounds
5-(1-Adamantyl)-1,2,4-triazole-3-thiol: Similar structure but with a triazole ring instead of a benzoxazole ring.
1-Adamantylamine: Contains the adamantyl group but lacks the benzoxazole and thiol groups.
Adamantyl-1,3,4-oxadiazoline-2-thione: Contains an oxadiazoline ring and a thiol group.
Uniqueness
5-(1-Adamantyl)-1,3-benzoxazole-2-thiol is unique due to the combination of the adamantyl group, benzoxazole ring, and thiol group, which imparts distinct chemical and biological properties. The rigidity and bulkiness of the adamantyl group, combined with the reactivity of the thiol group and the versatility of the benzoxazole ring, make this compound particularly interesting for various applications in research and industry.
属性
IUPAC Name |
5-(1-adamantyl)-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c20-16-18-14-6-13(1-2-15(14)19-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMIEWUVWLKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=S)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-diphenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2777276.png)
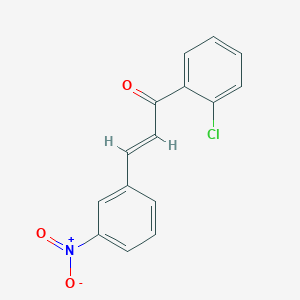
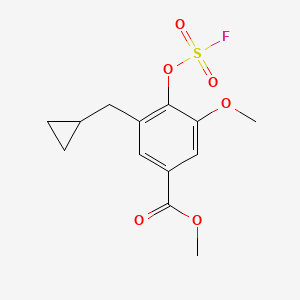
![[(2,5-Dimethylphenyl)methyl]phosphonic acid](/img/structure/B2777281.png)
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)
![5-Fluoro-2-{[1-(4-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2777284.png)
![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/new.no-structure.jpg)
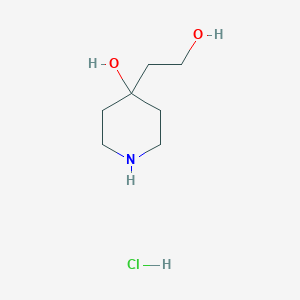
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2777289.png)
![4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2777290.png)
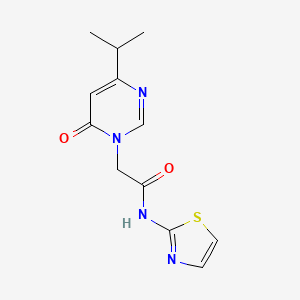
![1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2777293.png)
![N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2777294.png)
![4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2777298.png)
